

Application Notes and Protocols for Evaluating OncoFAP Binding and Uptake

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Compound of Interest

Compound Name: *OncoFAP*
Cat. No.: *B10831462*

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Introduction

OncoFAP is a high-affinity ligand that targets Fibroblast Activation Protein (FAP), a cell surface protease that is overexpressed in the tumor microenvironment of many cancers.^{[1][2][3][4]} This selective expression makes FAP an attractive target for diagnostic imaging and therapeutic intervention. **OncoFAP**-based agents, including radiopharmaceuticals and small molecule-drug conjugates, have shown promise in preclinical and clinical studies.^[1] This document provides detailed protocols for cell-based assays to evaluate the binding and uptake of **OncoFAP** and its derivatives, which are crucial steps in the development and characterization of these novel anti-cancer agents.

Data Summary

The following tables summarize quantitative data on the binding affinity and cellular uptake of various **OncoFAP** conjugates from published studies.

Table 1: **OncoFAP** Binding Affinity

OncoFAP Derivative	Target	Assay Method	Kd (nM)	IC50 (nM)	Reference
OncoFAP	human FAP	Fluorescence Polarization	0.68	-	
OncoFAP	murine FAP	Fluorescence Polarization	11.6	-	
OncoFAP	human FAP	Enzymatic Assay	-	16.8	
OncoFAP	murine FAP	Enzymatic Assay	-	14.5	
TriOncoFAP	human FAP	Enzyme Inhibition	-	0.013	
[68Ga]Ga-OncoFAP-DOTAGA	-	In vitro fluorescence assay	-	1.8 ± 0.2	
FAPi-01	human FAP	Radioligand Binding Assay	-	39.4	

Table 2: **OncoFAP** Cellular Binding and Uptake

Cell Line	OncoFAP Derivative	Time Point	% Injected Dose/Gram (%ID/g) or % Binding	Internalization	Reference
SK-RC-52.hFAP	[177Lu]Lu-DOTAGA-OncoFAP	10 min	~20%	Not specified	
SK-RC-52.hFAP	[68Ga]Ga-DOTAGA-OncoFAP	10 min	~2.3%	Not specified	
SK-RC-52.hFAP	[18F]AlF-NOTA-OncoFAP	10 min	~0.25%	Not specified	
SK-RC-52.hFAP	OncoFAP-fluorescein	1 h	Not specified	No	
HT-1080.hFAP	OncoFAP-fluorescein	1 h	Not specified	Yes	
HT-1080-FAP	125I-FAPI-01	10 min	19.70% ± 0.28%	95% of total bound	
HT-1080-FAP	125I-FAPI-01	4 h	17.00% ± 0.40%	94% of total bound	

Experimental Protocols

Herein, we provide detailed protocols for key cell-based assays to characterize **OncoFAP** binding and uptake.

FAP Expression Analysis by Flow Cytometry

This protocol describes how to confirm the expression of FAP on the surface of engineered cell lines.

Materials:

- FAP-positive (e.g., SK-RC-52.hFAP, HT-1080.hFAP) and FAP-negative (wild-type) cells
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)
- Primary antibody against FAP
- Fluorescently labeled secondary antibody
- Flow cytometer

Protocol:

- Harvest cells and wash with PBS.
- Resuspend cells in FACS buffer (PBS with 2% BSA).
- Incubate cells with a primary antibody targeting FAP for 1 hour on ice.
- Wash cells twice with FACS buffer.
- Incubate cells with a fluorescently labeled secondary antibody for 30 minutes on ice, protected from light.
- Wash cells twice with FACS buffer.
- Resuspend cells in FACS buffer and analyze using a flow cytometer.

OncoFAP Binding Assay by Flow Cytometry

This assay quantifies the binding of fluorescently labeled **OncoFAP** derivatives to FAP-expressing cells.

Materials:

- FAP-positive and FAP-negative cells
- Fluorescently labeled **OncoFAP** (e.g., **OncoFAP**-fluorescein)

- FACS buffer
- Flow cytometer

Protocol:

- Harvest and wash cells as described in Protocol 1.
- Resuspend cells in FACS buffer.
- Incubate cells with varying concentrations of fluorescently labeled **OncoFAP** for 1 hour on ice.
- Wash cells twice with FACS buffer.
- Resuspend cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer.

OncoFAP Internalization Assay by Confocal Microscopy

This qualitative assay visualizes the cellular localization of fluorescently labeled **OncoFAP** to determine if it is internalized upon binding.

Materials:

- FAP-positive cells (e.g., SK-RC-52.hFAP, HT-1080.hFAP)
- Fluorescently labeled **OncoFAP**
- Cell culture medium
- Confocal microscope

Protocol:

- Seed FAP-positive cells on glass-bottom dishes and allow them to adhere overnight.
- Incubate the cells with a fluorescently labeled **OncoFAP** derivative in cell culture medium for 1 hour at 37°C.

- Wash the cells with PBS to remove unbound conjugate.
- Image the cells using a confocal microscope to observe the localization of the fluorescent signal. A membrane-bound signal indicates a lack of internalization, while a cytoplasmic signal suggests uptake.

Radioligand Binding and Internalization Assay

This quantitative assay measures the binding and internalization of radiolabeled **OncoFAP** derivatives.

Materials:

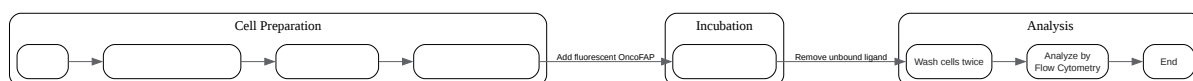
- FAP-positive and FAP-negative cells
- Radiolabeled **OncoFAP** (e.g., [68Ga]Ga-DOTAGA-**OncoFAP**, [177Lu]Lu-DOTAGA-**OncoFAP**)
- Binding buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.4)
- Acid wash buffer (e.g., glycine buffer, pH 2.5) to differentiate between membrane-bound and internalized radioligand
- Gamma counter

Protocol:

- Plate a defined number of cells (e.g., 1.5×10^5 cells/tube) and incubate with the radiolabeled **OncoFAP** derivative at 37°C for various time points (e.g., 10, 30, 60, 120 minutes).
- To determine total binding, wash the cells with ice-cold binding buffer and measure the radioactivity using a gamma counter.
- To determine the internalized fraction, incubate the cells with an acid wash buffer to strip off surface-bound radioligand. Then, lyse the cells and measure the radioactivity of the cell lysate.

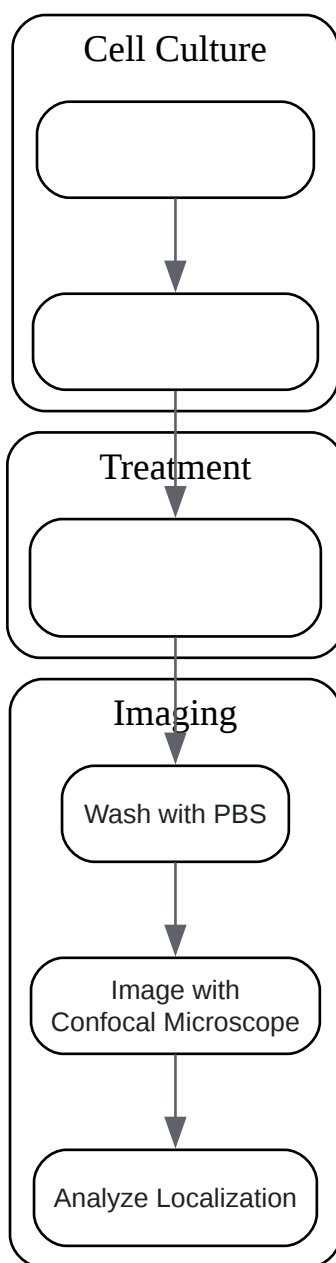
- Non-specific binding is determined by co-incubating the cells with a large excess of unlabeled **OncoFAP**.
- Specific binding is calculated by subtracting non-specific binding from total binding. The internalized fraction is expressed as a percentage of the total specific binding.

Visualizations



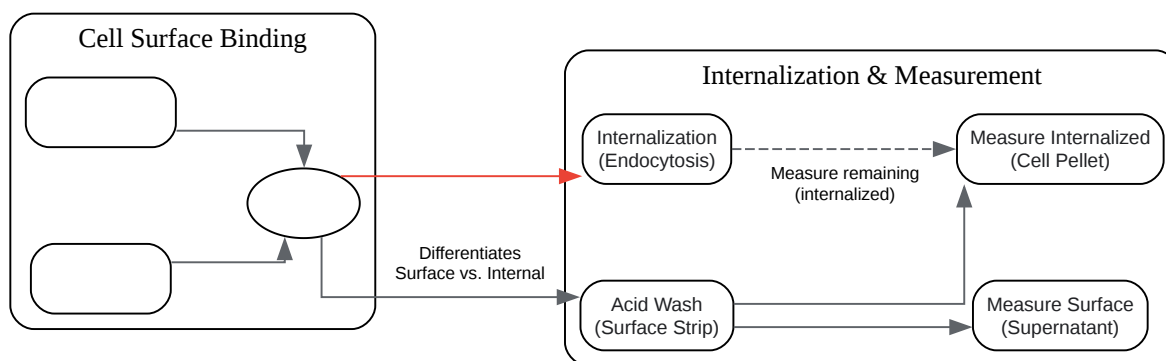
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Caption: Flowchart of the **OncoFAP** Binding Assay Workflow.



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Caption: Workflow for the **OncoFAP** Internalization Assay.



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Caption: Conceptual pathway for radioligand binding and internalization.

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